Anti-Tobacco Mosaic Virus (TMV) Activity: Superior Potency Compared to Positive Control Ningnanmycin
Yadanzioside L demonstrates potent anti-TMV activity with an IC50 of 4.86 μM, which is approximately 24-fold more potent than the established positive control ningnanmycin (IC50 = 117.3 μM). This performance places Yadanzioside L among the most active TMV inhibitors identified from Brucea javanica, alongside a small subset of quassinoids (brusatol, bruceine B, bruceoside B, yadanzioside I, bruceine D, yadanziolide A, and aglycone of yadanziolide D) exhibiting IC50 values ranging from 3.42–5.66 μM [1].
| Evidence Dimension | Anti-TMV activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.86 μM |
| Comparator Or Baseline | Ningnanmycin (positive control): IC50 = 117.3 μM |
| Quantified Difference | Yadanzioside L is 24.1-fold more potent than ningnanmycin (117.3 / 4.86 = 24.1) |
| Conditions | Conventional half-leaf and leaf-disk method; Nicotiana glutinosa in vivo model |
Why This Matters
This quantitative advantage establishes Yadanzioside L as a high-potency antiviral research tool for TMV studies and positions it as a superior candidate over the conventional control for experiments requiring robust inhibition of viral infection and replication.
- [1] Yan XH, Chen J, Di YT, et al. Anti-tobacco mosaic virus (TMV) quassinoids from Brucea javanica (L.) Merr. J Agric Food Chem. 2010;58(3):1572-1577. View Source
